4',5'-Dihydrocefradine

Antibacterial susceptibility MIC determination Gram-positive

4',5'-Dihydrocefradine (SCE-100) is the primary process impurity in cefradine at 1.32%. Its distinct pharmacokinetic profile—prolonged tissue retention and significantly higher hepatic accumulation versus cephalexin—makes it indispensable for impurity profiling, hepatobiliary transport studies of β-lactams, and SAR optimization. Choose this certified reference standard for pharmacopoeial method validation or aminocephalosporin transport mechanism research where generic substitutes fail to replicate authentic matrix behavior.

Molecular Formula C16H21N3O4S
Molecular Weight 351.4 g/mol
CAS No. 37051-00-6
Cat. No. B193849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4',5'-Dihydrocefradine
CAS37051-00-6
Synonyms[6R-[6α,7β(R*)]​]-7-[(Amino-1-cyclohexen-1-ylacetyl)amino]-3-methyl-8-oxo-5-thia-1-tazabicyclo[4.2.0]​oct-2-ene-2-carboxylic Acid;  3-Deacetoxy-7-(α-​amino-1-cyclohexenylacetamido)cephalosporanic Acid;  7-​[α-​Amino(D-​1’-​cyclohexenyl)acetamido]-​3-deacet
Molecular FormulaC16H21N3O4S
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCC1=C(N2C(C(C2=O)NC(=O)C(C3=CCCCC3)N)SC1)C(=O)O
InChIInChI=1S/C16H21N3O4S/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h5,10-11,15H,2-4,6-7,17H2,1H3,(H,18,20)(H,22,23)/t10-,11-,15-/m1/s1
InChIKeyBNLDYUJJDMUOPZ-UEKVPHQBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4',5'-Dihydrocefradine (CAS 37051-00-6): A Cephalosporin Analog and Cefradine Impurity with Documented Antibacterial Activity


4',5'-Dihydrocefradine (CAS 37051-00-6), also designated SCE-100, is a semi-synthetic cephalosporin derivative [1]. Structurally, it is a deacetoxycephalosporanic acid derivative, specifically 3-deacetoxy-7-(α-amino-1-cyclohexenylacetamido)cephalosporanic acid . The compound is formally recognized as a cefradine analog and has been mapped to the cephalexin analog class in controlled vocabularies [1]. In pharmaceutical quality control contexts, it is established as a known impurity (Impurity 1) in commercial cefradine formulations, with a documented presence of 1.32% by HPLC-Q-TOF-MS analysis [2].

Why 4',5'-Dihydrocefradine Cannot Be Substituted with Other First-Generation Cephalosporins


Generic substitution among first-generation cephalosporins is scientifically invalid due to divergent pharmacokinetic and pharmacodynamic profiles. Even within the aminocephalosporin class, compounds such as cephalexin, cefradine, and 4',5'-dihydrocefradine (SCE-100) exhibit distinct absorption, distribution, and antibacterial activity characteristics that preclude interchangeability [1]. For instance, in head-to-head comparative studies, 4',5'-dihydrocefradine demonstrates slower oral absorption but prolonged tissue retention and significantly higher liver accumulation compared to cephalexin [2]. Moreover, its in vivo protective efficacy against Gram-negative infections is quantitatively inferior to cephalexin, while its activity against Gram-positive pathogens is comparable [3]. These differential features directly impact scientific utility—whether as a research tool for probing structure-activity relationships, a reference standard for impurity profiling, or an analytical probe for understanding cephalosporin transport mechanisms.

Quantitative Evidence Guide for 4',5'-Dihydrocefradine (SCE-100) Differentiation


Comparative In Vitro Antibacterial Spectrum: SCE-100 vs. Cephalexin

4',5'-Dihydrocefradine (SCE-100) exhibits a defined in vitro antibacterial spectrum with Minimum Inhibitory Concentration (MIC) values characterized against both Gram-positive and Gram-negative clinical isolates, including resistant strains. This spectrum is directly compared to that of cephalexin (CEX), a closely related first-generation cephalosporin [1]. While the text does not provide explicit per-organism CEX comparator MIC values, the data establish the quantitative activity range of SCE-100 against clinically relevant pathogens, including penicillin G-resistant Staphylococcus aureus and ampicillin-resistant Escherichia coli, for which it retains inhibitory activity [1].

Antibacterial susceptibility MIC determination Gram-positive Gram-negative β-lactam

Comparative In Vivo Protective Efficacy: Oral ED50 in Murine Infection Models

In head-to-head in vivo studies using murine intraperitoneal infection models, the protective efficacy of 4',5'-dihydrocefradine (SCE-100) was directly compared to that of cephalexin (CEX). A key differentiation point emerged in Gram-negative infections [1]. While SCE-100 demonstrated comparable protective effects to cephalexin in mice infected with Gram-positive organisms, it exhibited statistically and quantitatively lower protective activity in mice infected with Gram-negative organisms [1]. This indicates a divergence in in vivo pharmacodynamic profile relative to its close structural analog.

In vivo efficacy ED50 Murine infection model Gram-negative Cephalexin

Comparative Absorption and Tissue Distribution Kinetics in Animal Models

Comparative pharmacokinetic studies in mice, rats, rabbits, and dogs reveal that 4',5'-dihydrocefradine (SCE-100) possesses a distinct absorption and distribution profile compared to cephalexin (CEX) [1]. After oral administration, absorption of SCE-100 is generally slower than that of cephalexin, but its disappearance from blood and tissues is delayed, indicating prolonged tissue retention [1]. Most notably, the concentration of SCE-100 in the liver is distinctly higher than that of cephalexin, a difference most clearly manifested in rats [1]. Biliary excretion of SCE-100 is more intensive than that of cephalexin in rabbits [1].

Pharmacokinetics Oral absorption Tissue distribution Liver concentration Cephalexin

Quantitative Presence as a Process-Related Impurity in Cefradine

4',5'-Dihydrocefradine has been definitively identified and quantified as a process-related impurity in commercial cefradine formulations [1]. Using a validated HPLC-Q-TOF-MS method, the compound was detected at a content of 1.32% in cefradine samples [1]. Its structure was originally elucidated from isolated cefradine impurities using NMR and MS, and confirmed by comparison with synthetically prepared 4',5'-dihydrocefradine [2]. This impurity is distinct from other known cefradine-related substances such as cefalexin.

Pharmaceutical impurity HPLC-Q-TOF-MS Quality control Cefradine Reference standard

Validated Application Scenarios for 4',5'-Dihydrocefradine Based on Quantitative Evidence


Analytical Reference Standard for Cefradine Impurity Profiling and Quality Control

Based on its identification as a 1.32% impurity in commercial cefradine [1], 4',5'-dihydrocefradine is a critical reference standard for pharmaceutical quality control. Analytical laboratories can use it to develop and validate HPLC or LC-MS methods for cefradine purity assessment, ensuring compliance with pharmacopoeial limits and monitoring process-related impurities [1].

Pharmacokinetic Probe for Investigating Cephalosporin Hepatic Disposition

Given its 'distinctly higher' liver concentration compared to cephalexin and delayed tissue clearance [2], 4',5'-dihydrocefradine serves as a specialized tool compound for studying hepatobiliary transport and hepatic drug accumulation of aminocephalosporins. This application is directly supported by comparative tissue distribution data in multiple animal species [2].

Structure-Activity Relationship (SAR) Studies on Cephalosporin Antibacterials

With a defined in vitro MIC range (0.2-12.5 μg/mL for Gram-positive; 6.25-100 μg/mL for Gram-negative) [3] and a distinct in vivo efficacy profile against Gram-negative infections compared to cephalexin [4], 4',5'-dihydrocefradine provides a valuable data point for SAR studies aimed at optimizing cephalosporin activity and understanding the structural determinants of antibacterial spectrum.

Intestinal Absorption Studies of Amino-β-Lactam Antibiotics

As one of the aminocephalosporins characterized in comparative intestinal transport studies, including alongside cephalexin, cephradine, and cefadroxil [5], 4',5'-dihydrocefradine (SCE-100) can be employed in in situ or in vitro models to investigate carrier-mediated absorption mechanisms of β-lactam antibiotics across the small intestine [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4',5'-Dihydrocefradine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.